

An In-depth Technical Guide to the Synthesis of Methylamino-PEG3-azide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **Methylamino-PEG3-azide**, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.[1][2] The synthesis of this reagent can be approached through two primary strategic routes, each involving a series of well-established chemical transformations. This document outlines the methodologies for both pathways, providing detailed experimental protocols, tabulated data, and visualizations to aid in the successful synthesis and characterization of the target molecule.

Introduction

Methylamino-PEG3-azide is a versatile chemical tool featuring a methylamino group at one terminus and an azide moiety at the other, connected by a flexible and hydrophilic triethylene glycol (PEG3) spacer.[3][4] The methylamino group offers a reactive handle for conjugation to carboxylic acids, while the azide group is readily utilized in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to link with alkyne-containing molecules.[1] These characteristics make it an ideal component for constructing complex molecular architectures, particularly in the field of targeted protein degradation where it can link a target-binding ligand to an E3 ligase-recruiting moiety.



Physicochemical Properties

A summary of the key physicochemical properties of **Methylamino-PEG3-azide** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	С9Н20N4О3	[2][5][6]
Molecular Weight	232.28 g/mol	[2][5]
CAS Number	1355197-57-7	[3][4][7]
Appearance	Not specified, likely a liquid or oil	
Solubility	Soluble in water, DMSO, DCM, DMF	[4]

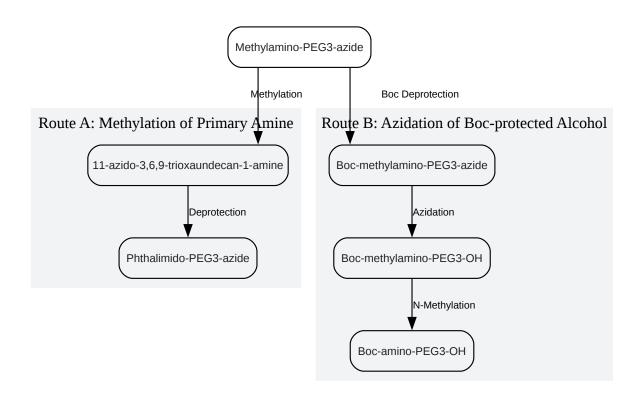
Table 1: Physicochemical Properties of Methylamino-PEG3-azide

Synthetic Pathways

Two principal retrosynthetic pathways are considered for the synthesis of **Methylamino-PEG3-azide**. The choice of route may depend on the availability of starting materials and the specific requirements of the laboratory.

Diagram 1: Retrosynthetic Analysis of Methylamino-PEG3-azide





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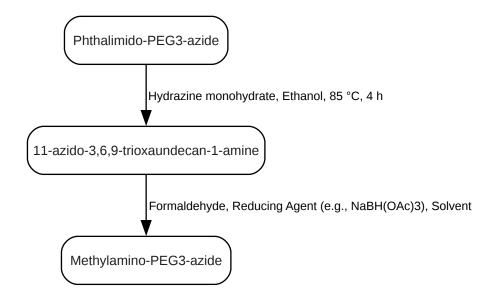
Caption: Retrosynthetic routes for Methylamino-PEG3-azide.

Route A: Synthesis via Methylation of a Primary Amine Intermediate

This pathway involves the initial synthesis of the primary amine, 11-azido-3,6,9-trioxaundecan-1-amine, followed by a methylation step to yield the final product.

Diagram 2: Synthetic Pathway - Route A





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Caption: Synthesis of Methylamino-PEG3-azide via Route A.

Experimental Protocols for Route A

Step A1: Synthesis of 11-azido-3,6,9-trioxaundecan-1-amine

This procedure is adapted from the synthesis of similar amino-PEG compounds.[8][9]

- Materials:
 - 2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)isoindoline-1,3-dione (Phthalimido-PEG3-azide)
 - Hydrazine monohydrate
 - Ethanol
- Procedure:
 - Dissolve Phthalimido-PEG3-azide (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
 - Add hydrazine monohydrate (typically 4-5 equivalents) to the solution.
 - Heat the reaction mixture to 85 °C and stir for 4 hours.[8]



- Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide should form.
- Filter the mixture to remove the precipitate and wash the solid with ethanol.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- The crude product can be purified by distillation or column chromatography to yield 11azido-3,6,9-trioxaundecan-1-amine.

Step A2: Reductive Amination to Yield Methylamino-PEG3-azide

This is a general procedure for the reductive amination of a primary amine.

Materials:

- 11-azido-3,6,9-trioxaundecan-1-amine
- Formaldehyde (aqueous solution, e.g., 37%)
- Sodium triacetoxyborohydride (NaBH(OAc)₃) or other suitable reducing agent
- Dichloromethane (DCM) or other suitable solvent
- Acetic acid (optional, as a catalyst)

Procedure:

- Dissolve 11-azido-3,6,9-trioxaundecan-1-amine (1 equivalent) in DCM.
- Add aqueous formaldehyde (1-1.2 equivalents).
- If desired, add a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
- Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.



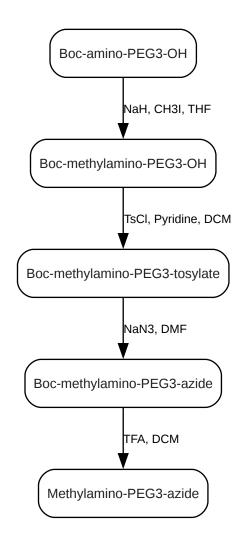
- Stir the reaction at room temperature overnight.
- Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain **Methylamino-PEG3-azide**.

Route B: Synthesis via Azidation of a Boc-Protected Amino Alcohol

This alternative pathway begins with a commercially available or synthesized Boc-protected amino-PEG alcohol, which is then methylated, converted to an azide, and finally deprotected.

Diagram 3: Synthetic Pathway - Route B





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Caption: Synthesis of Methylamino-PEG3-azide via Route B.

Experimental Protocols for Route B

Step B1: N-Methylation of Boc-amino-PEG3-OH

- Materials:
 - tert-butyl (2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-amino-PEG3-OH)
 - Sodium hydride (NaH, 60% dispersion in mineral oil)
 - Methyl iodide (CH₃I)



Anhydrous tetrahydrofuran (THF)

Procedure:

- To a solution of Boc-amino-PEG3-OH (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon), add NaH (2.2 equivalents) portion-wise at 0 °C.
- Allow the mixture to stir at room temperature for 30 minutes.
- Cool the mixture back to 0 °C and add methyl iodide (2 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Carefully quench the reaction by the slow addition of water.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield Boc-methylamino-PEG3-OH.

Step B2: Tosylation of Boc-methylamino-PEG3-OH

Materials:

- Boc-methylamino-PEG3-OH
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine or triethylamine
- Anhydrous dichloromethane (DCM)

Procedure:

- Dissolve Boc-methylamino-PEG3-OH (1 equivalent) in anhydrous DCM and cool to 0 °C.
- Add pyridine (1.5 equivalents) followed by TsCl (1.2 equivalents).



- Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours or until completion as monitored by TLC.
- Dilute the reaction mixture with DCM and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-methylamino-PEG3-tosylate.

Step B3: Azidation of Boc-methylamino-PEG3-tosylate

- Materials:
 - Boc-methylamino-PEG3-tosylate
 - Sodium azide (NaN₃)
 - Anhydrous dimethylformamide (DMF)

Procedure:

- Dissolve Boc-methylamino-PEG3-tosylate (1 equivalent) in anhydrous DMF.
- Add sodium azide (1.5-3 equivalents).
- Heat the reaction mixture to 60-80 °C and stir overnight.
- Cool the reaction to room temperature and pour it into water.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield Boc-methylamino-PEG3azide.



Step B4: Boc Deprotection

- Materials:
 - Boc-methylamino-PEG3-azide
 - Trifluoroacetic acid (TFA)
 - Anhydrous dichloromethane (DCM)
- Procedure:
 - Dissolve Boc-methylamino-PEG3-azide in DCM.
 - Add an equal volume of TFA and stir at room temperature for 1-2 hours.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Remove the solvent and excess TFA under reduced pressure.
 - To ensure complete removal of TFA, co-evaporate with toluene.
 - The resulting Methylamino-PEG3-azide (as a TFA salt) can be used directly or neutralized by dissolving in DCM and washing with a saturated sodium bicarbonate solution. The organic layer is then dried and concentrated to yield the free amine.

Characterization Data

While a comprehensive set of characterization data from a single source is not publicly available, the expected spectral data can be inferred. Researchers should confirm the identity and purity of the synthesized **Methylamino-PEG3-azide** using standard analytical techniques.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group of the methylamino moiety, the methylene groups of the PEG linker, and the methylene groups adjacent to the amine and azide functionalities.
- ¹³C NMR: The carbon NMR spectrum should display distinct peaks corresponding to the different carbon environments within the molecule.



 Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of **Methylamino-PEG3-azide** (232.28 g/mol).

Conclusion

The synthesis of **Methylamino-PEG3-azide** can be successfully achieved through either of the two detailed synthetic pathways. Route A offers a more direct approach if the primary amine precursor is readily available, while Route B provides a modular strategy starting from a Bocprotected amino alcohol. Careful execution of the described experimental protocols and thorough characterization of the final product are essential for its successful application in the development of novel bioconjugates and targeted therapeutics.

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